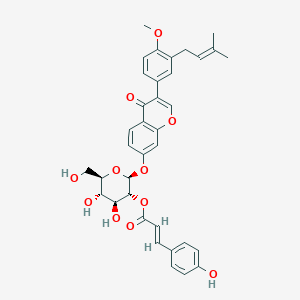
Phoratoxon sulfone
Vue d'ensemble
Description
Phoratoxon sulfone, also known as this compound, is a useful research compound. Its molecular formula is C7H17O5PS2 and its molecular weight is 276.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Detection in Food Products
A study by Rahman et al. (2016) developed an analytical method to detect phorate and its metabolites, including phoratoxon sulfone, in porcine and chicken muscles and table eggs. This method is crucial for monitoring phorate and its metabolites in animal products, ensuring food safety.
Role in Pesticide Metabolism
The metabolism of phorate, a related compound to this compound, was examined by Henderson et al. (2004). They found that flavin-containing monooxygenase in the human lung plays a role in the metabolism of phorate to its sulfoxide form. This research contributes to understanding human resistance to organophosphate-mediated toxicity.
Environmental Degradation and Remediation
The study by Chen et al. (2014) investigated the effectiveness of chlorine dioxide in removing phorate and diazinon residues on lettuce and in aqueous solutions. This study is significant in understanding the degradation of pesticides, including this compound, in environmental contexts.
Soil Microbial Interaction
Research by Das et al. (2005) explored the interaction of phorate, including its metabolites like this compound, with soil microorganisms. This research is vital in understanding the environmental impact and persistence of such compounds in agricultural soils.
Bioremediation Potential
A study by Jariyal et al. (2015) identified Brevibacterium frigoritolerans as a microorganism capable of metabolizing phorate, potentially leading to the bioremediation of this compound. This research is crucial for developing strategies to remediate soils contaminated with such pesticides.
Dissipation in Agricultural Ecosystems
Ramasubramanian and Paramasivam (2016) studied the dissipation of phorate in tropical sugarcane ecosystems, including the behavior of metabolites like this compound. Understanding these dynamics is essential for managing pesticide use in agriculture.
Detection in Traditional Medicine
The work by Zhang et al. (2022) on detecting pesticides in traditional Chinese medicine includes insights into the presence of this compound, highlighting the need for monitoring such compounds in herbal products.
Environmental Fate and Impact
Sharma et al. (2006) investigated the chemical oxidation of sulfonamides, which are structurally related to this compound, by ferrate(VI). This research is pertinent to understanding the environmental fate of such compounds.
Mécanisme D'action
- DHPS is essential for the production of folic acid, which plays a crucial role in DNA synthesis within bacteria .
- Inhibition of DHPS by Phoratoxon sulfone disrupts these processes, leading to bacterial cell death .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Analyse Biochimique
Biochemical Properties
Phoratoxon sulfone is involved in various biochemical reactions. It is a product of the metabolic pathway of Phorate, an organophosphorus insecticide . The enzymes, proteins, and other biomolecules it interacts with are yet to be fully identified. It is known that the metabolites of Phorate, including this compound, are formed following its oxidation .
Cellular Effects
It is known that Phorate and its related metabolites, including this compound, are oxidized to a common fully oxidized moiety, Phorate oxon sulfone . This suggests that this compound may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the metabolites of Phorate, including this compound, are formed following its oxidation . This suggests that this compound may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that Brevibacterium frigoritolerans has potential for bioremediation of Phorate, resulting in the active metabolization of Phorate to this compound .
Metabolic Pathways
This compound is involved in the metabolic pathway of Phorate, an organophosphorus insecticide . The enzymes or cofactors that it interacts with are yet to be fully identified.
Propriétés
IUPAC Name |
1-[ethoxy(ethylsulfonylmethylsulfanyl)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O5PS2/c1-4-11-13(8,12-5-2)14-7-15(9,10)6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMUEPCADBPEMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCS(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058346 | |
| Record name | Phoratoxon sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2588-06-9 | |
| Record name | Phorate oxon sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2588-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phoratoxon sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phoratoxon sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHORATOXON SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C51PS1236B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


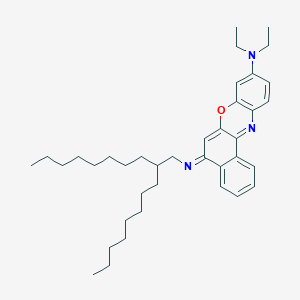

![4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate](/img/structure/B136673.png)

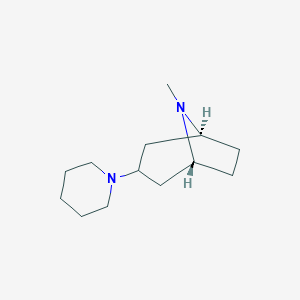
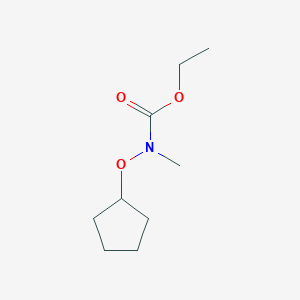
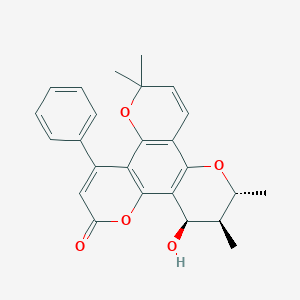


![Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)-](/img/structure/B136696.png)
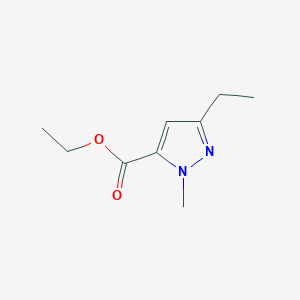

![Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B136700.png)
